COH000

概要

説明

COH000は、小型ユビキチン様修飾因子活性化酵素(SUMO活性化酵素)の非競合的、共有結合的、不可逆的阻害剤です。 この化合物は、SUMO化を阻害する上で大きな可能性を示しており、SUMO化とは、細胞周期の進行、DNA損傷修復、転写調節など、様々な細胞プロセスにおいて重要な役割を果たす翻訳後修飾プロセスです .

準備方法

合成経路および反応条件

COH000の合成は、SUMO活性化酵素の活性部位とは異なる隠れたポケットを標的にしています。 この化合物は、このポケットに共有結合的にかつ不可逆的に結合するように設計されており、酵素の活性を阻害します . This compoundの具体的な合成経路と反応条件は、独自のものです。文献では完全に公開されていません。

工業生産方法

This compoundの工業生産方法は、広く文書化されていません。 治療用途の可能性を考えると、この化合物は、高い純度と効力を確保するために、厳しい条件下で高度な有機合成技術を用いて合成されている可能性が高いです .

化学反応の分析

反応の種類

COH000は、主にSUMO活性化酵素との共有結合反応を起こします。 この結合により、SUMO-E1チオエステル結合の形成を阻害することで、酵素の活性が阻害されます .

一般的な試薬と条件

This compoundの合成や反応で使用される一般的な試薬には、酵素への共有結合を促進する様々な有機溶媒や触媒が含まれます。 これらの反応の具体的な条件は、最大限の効力と選択性を確保するために最適化されています .

形成される主要な生成物

This compoundとSUMO活性化酵素の反応で形成される主要な生成物は、不活性な酵素複合体です。 この複合体は、SUMO化プロセスに関与することができないため、標的タンパク質の翻訳後修飾を阻害します .

科学研究への応用

This compoundは、化学、生物学、医学、産業の分野で、特にいくつかの科学研究への応用があります。

化学: this compoundは、SUMO化とその阻害のメカニズムを研究するためのツール化合物として使用されます。

生物学: 生物学研究では、this compoundは、SUMO化阻害が細胞周期の進行、DNA損傷修復、転写調節に与える影響を調べるために使用されます.

医学: this compoundは、特に生存と増殖のためにSUMO化に依存する癌の治療において、治療薬としての可能性を示しています。

産業: 製薬業界では、this compoundは、SUMO活性化酵素を標的とする新しい癌治療薬の開発のためのリード化合物として研究されています.

科学的研究の応用

COH000 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

COH000は、SUMO活性化酵素の隠れたポケットに共有結合的にかつ不可逆的に結合することで、その効果を発揮します。 この結合は、酵素のコンフォメーション変化を引き起こし、活性部位の解離と酵素活性の阻害をもたらします . This compoundの分子標的は、酵素の機能に不可欠なSUMO活性化酵素の触媒的システイン含有ドメインです .

類似化合物との比較

COH000は、SUMO活性化酵素の隠れたポケットに共有結合的にかつ不可逆的に結合する能力においてユニークであり、この酵素の他の阻害剤では見られない特徴です。類似の化合物には、次のものがあります。

ML-792: SUMO活性化酵素の別の阻害剤ですが、隠れたポケットではなくATP結合部位に結合します.

TAK-981: ATP結合部位も標的とする、SUMO活性化酵素の可逆的阻害剤です.

This compoundのユニークな結合機構と不可逆的な阻害は、特に癌治療において、治療用途のための有望な候補となっています .

生物活性

COH000 is a recently identified compound that acts as a highly selective allosteric inhibitor of the SUMO E1 enzyme, which plays a critical role in the SUMOylation process—an important post-translational modification involved in various cellular processes, including cell proliferation, apoptosis, and the regulation of protein stability. This article delves into the biological activity of this compound, highlighting its mechanism of action, experimental findings, and potential therapeutic implications.

This compound inhibits SUMO E1 by binding to a cryptic allosteric site distinct from the active site. This binding induces conformational changes that prevent the enzyme from catalyzing the adenylation of SUMO, effectively locking it in an inactive state. The compound forms a covalent bond with Cys30 of the Uba2 subunit of SUMO E1 through a Michael addition reaction, which is crucial for its inhibitory activity .

The structural analysis of this compound-bound SUMO E1 revealed significant alterations in the enzyme's conformation. Specifically, there is a 180° rotation of the SCCH domain and disassembly of the adenylation active site, which collectively contribute to the inhibition of SUMOylation . The specificity of this compound is underlined by its inability to inhibit ubiquitinylation or NEDDylation at concentrations up to 100 μM .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits an IC50 value of approximately 0.2 μM , making it one of the most potent SUMO E1 inhibitors identified to date . The compound has been shown to selectively inhibit SUMO E1 activity without affecting other related enzymes, confirming its potential for targeted therapeutic applications.

Table 1: Comparative IC50 Values of SUMO E1 Inhibitors

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| This compound | 0.2 | High |

| Compound 8 | 11.1 | Moderate |

| Compound 9 | 11.7 | Moderate |

| Compound 10 | 13.4 | Moderate |

Cellular Studies

In cellular models, this compound treatment resulted in a dose-dependent inhibition of SUMOylated proteins and induced apoptosis in HCT-116 colorectal cancer cells . The induction of apoptosis was linked to reduced levels of SAE2 (SUMO-activating enzyme), which was enhanced by increased ubiquitylation and subsequent proteasome-mediated degradation .

Figure 1: Apoptosis Induction by this compound in HCT-116 Cells

- Observation : Increased apoptosis correlating with decreased SAE2 levels.

- Mechanism : this compound inhibits SUMOylation, leading to enhanced degradation pathways.

Preclinical Models

Preclinical studies utilizing xenograft mouse models have shown that this compound significantly inhibits tumor growth in colon cancer models. Mice treated with this compound exhibited reduced tumor size compared to control groups over a treatment period of 14 days . This suggests that this compound not only affects cellular mechanisms but also has tangible effects on tumor biology.

Implications for Cancer Therapy

The selective inhibition of SUMO E1 by this compound presents a promising avenue for cancer therapy, particularly for tumors where aberrant SUMOylation contributes to malignancy. Given its potent activity and specificity, this compound could serve as a lead compound for further development into therapeutic agents targeting SUMOylation-related pathways in cancer.

特性

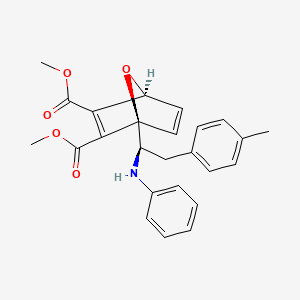

IUPAC Name |

dimethyl (1R,4S)-1-[(1R)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO5/c1-16-9-11-17(12-10-16)15-20(26-18-7-5-4-6-8-18)25-14-13-19(31-25)21(23(27)29-2)22(25)24(28)30-3/h4-14,19-20,26H,15H2,1-3H3/t19-,20+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPINDDCTUCUSA-DFIYOIEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@H]([C@]23C=C[C@H](O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes COH000 a unique inhibitor of SUMO E1?

A1: Unlike inhibitors targeting the active site, this compound binds to a cryptic allosteric pocket in SUMO E1. [] This pocket, distinct from the enzyme's active site, remains hidden in previous SUMO E1 structural studies. [] Binding of this compound to this pocket induces a cascade of structural rearrangements within the enzyme, leading to its inactivation. [] This includes a 180° rotation of the catalytic cysteine-containing SCCH domain and disassembly of the active site, effectively locking the enzyme in a previously unobserved inactive conformation. []

Q2: How well does the X-ray crystal structure of the this compound-SUMO E1 complex predict the activity of this compound analogs?

A2: Surprisingly, there's a discrepancy between the X-ray structure and the observed structure-activity relationship (SAR) data for this compound analogs. [] This suggests crucial non-covalent interactions during the inhibition process are not fully captured in the static crystal structure. []

Q3: How did researchers investigate these missing non-covalent interactions?

A3: Ligand Gaussian accelerated molecular dynamics (LiGaMD) simulations were employed to study the dissociation of this compound from SUMO E1. [] These simulations revealed a critical low-energy non-covalent binding intermediate conformation of this compound. [] Importantly, this intermediate conformation aligned well with the experimentally observed SAR data for this compound analogs, resolving the discrepancy observed with the static X-ray structure. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。